Mercuroform

Description

Historical Context of Organomercurial Chemistry

The field of organometallic chemistry, which studies compounds containing at least one metal-to-carbon bond, traces its origins back to the 18th century. uga-editions.com One of the pivotal moments in the 19th century was the synthesis of various air-sensitive metal-alkyl complexes by Sir Edward Frankland, including dimethyl mercury in 1852. uga-editions.comlibretexts.org These early discoveries laid the groundwork for a new class of chemical compounds. Initially, the profound toxicity of these substances was not fully realized; early reports merely noted their "nauseous taste". libretexts.org

The development of organomercurials gained momentum from the desire to find less toxic alternatives to inorganic mercury compounds, which were known for their harsh effects. osti.gov By the early 20th century, organomercurials were being developed for various applications, including as fungicides, where they offered the advantage of reduced phytotoxicity while maintaining a broad spectrum of bactericidal and fungicidal action. osti.gov The first commercial organomercurial fungicide, containing chlorophenol mercury, was introduced in 1915 by the Bayer Company in Germany. osti.gov The understanding of organomercury chemistry evolved significantly over time, distinguishing between different classes such as alkyls, aryls, and alkoxyalkyls, and recognizing their distinct properties and applications. osti.govslideshare.net

Mercuroform emerged in the context of early 20th-century investigations into the side reactions of acetylene (B1199291) hydration, a key industrial process for producing acetaldehyde (B116499). researchgate.net Research by chemists such as Hofmann, Sand, and Denigès on the reactions of acetylene with mercury salts led to the isolation of several complex organomercurial substances. archive.org this compound, along with the related compound mercarbide, was identified as a product in these reaction pathways. researchgate.netresearchgate.net

Its study was integral to understanding the complex and sometimes unexpected transformations that could occur during catalytic processes involving mercury. researchgate.net Specifically, research focused on the reactions of various forms of "trimercuri-acetaldehyde," which were found to yield either this compound-base or Mercarbide-base depending on the specific reactants and conditions. researchgate.netresearchgate.netnii.ac.jp These investigations were crucial for building a more complete picture of the reactivity of mercury with organic molecules, particularly in the synthesis of industrial chemicals. researchgate.net

This compound is chemically linked to a class of compounds known as trimercuri-acetaldehydes and the related substance, mercarbide. researchgate.netresearchgate.net The chemical relationships were elucidated through a series of decomposition and transformation reactions:

Formation from Trimercuri-acetaldehyde : Certain types of trimercuri-acetaldehyde, such as Hofmann's nitrate (B79036) and chlorate (B79027) derivatives, yield a this compound-base and an alkali formate (B1220265) when treated with an alkali. researchgate.netresearchgate.netnii.ac.jp This reaction is known as M.F-decomposition (this compound-decomposition). researchgate.netnii.ac.jp In contrast, other forms of trimercuri-acetaldehyde, like Denigès' sulfate (B86663), produce a Mercarbide-base under similar conditions. researchgate.netresearchgate.netnii.ac.jp

Interconversion : While distinct in their formation pathways from trimercuri-acetaldehyde, this compound can be indirectly converted to Mercarbide. nii.ac.jp Both compounds can be changed into their respective sulfates by reacting with dilute sulfuric acid. The resulting Mercarbide sulfate can then be saponified to obtain Mercarbide. nii.ac.jp

Reactions with Acids : The relationship is further demonstrated by their reactions with hydrohalic acids (HX, where X=Cl, Br). Both this compound and Mercarbide react with concentrated or dilute HX to yield identical products, such as CH≡(HgX)₃ or C₂H₂(HgX)₂. nii.ac.jp

These reactions illustrate that this compound and Mercarbide are part of a closely related family of highly mercurated compounds derived from a two-carbon backbone. tamildigitallibrary.in

Academic Nomenclature and Chemical Formulism of this compound

The systematic naming of complex organometallic and coordination compounds follows rules established by the International Union of Pure and Applied Chemistry (IUPAC) to provide an unambiguous description of their structure. studyadda.compharmaguideline.comallen.in For intricate polynuclear clusters like this compound, the name conveys the precise arrangement of atoms and bridging ligands. libretexts.orgiupac.org

The IUPAC-derived name for this compound is dihydroxy-mu3-methylidynedi-mu-oxohexamercury . ontosight.airightanswerknowledge.comreference.md This name can be deconstructed as follows:

| Component | Meaning |

| dihydroxy | Indicates the presence of two hydroxyl (-OH) groups. |

| μ₃-methylidyne | The 'μ₃' (mu-3) prefix indicates a methylidyne group (a CH group) that acts as a bridging ligand, connecting three mercury atoms simultaneously. |

| di-μ-oxo | The 'di' prefix means there are two, and 'μ' (mu) signifies bridging. 'Oxo' refers to oxygen atoms. Therefore, this indicates two oxygen atoms each bridging two mercury atoms. |

| hexamercury | Denotes the presence of six mercury (Hg) atoms in the core structure. |

This systematic nomenclature provides a detailed structural map of the molecule, a necessity for complex compounds where simpler naming conventions would be inadequate. pharmaguideline.com

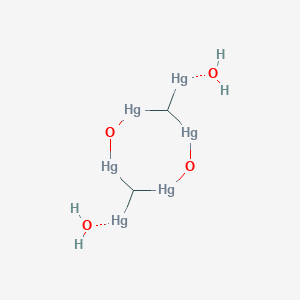

The molecular formula for this compound is Hg₆O₂(CH₃)₂. ontosight.ai This formula indicates that a single molecule of this compound is composed of six mercury atoms, two oxygen atoms, and two methyl groups (which consist of one carbon and three hydrogen atoms each).

The stoichiometry of the compound, derived from its formula, is presented in the table below.

| Element | Symbol | Atom Count per Molecule |

| Mercury | Hg | 6 |

| Oxygen | O | 2 |

| Carbon | C | 2 |

| Hydrogen | H | 6 |

This composition confirms its status as a complex organomercurial compound with a high ratio of mercury to carbon. ontosight.aireference.md

Theoretical Structural Representations and Isomeric Considerations

Given the non-existence of "this compound" in the chemical literature, any discussion of its theoretical structure or isomers is purely speculative. In chemical nomenclature, the suffix "-form" is often associated with compounds containing a single carbon atom, such as chloroform (B151607) (CHCl₃) or iodoform (B1672029) (CHI₃). The prefix "mercuro-" clearly indicates the presence of mercury.

Hypothetically, one could envision a simple organomercury compound. However, without any empirical data or theoretical studies, it is impossible to propose a stable or plausible molecular structure. Consequently, any consideration of constitutional isomers or stereoisomers is without a scientific basis.

Positioning of this compound within Broader Inorganic and Organic Chemistry Fields

Due to its non-existence, "this compound" has no position within the fields of inorganic or organic chemistry. The study of compounds containing carbon-mercury bonds falls under the sub-discipline of organometallic chemistry, which bridges both organic and inorganic chemistry. Had "this compound" been a genuine compound, its classification would depend on its specific bonding and structure. For instance, a compound with a direct mercury-carbon bond would be considered an organomercury compound.

Structure

2D Structure

Properties

CAS No. |

34421-68-6 |

|---|---|

Molecular Formula |

C2H6Hg6O4 |

Molecular Weight |

1297.6 g/mol |

IUPAC Name |

(7-mercurio-1,5-dioxa-2,4,6,8-tetramercuracyclooct-3-yl)mercury;dihydrate |

InChI |

InChI=1S/2CH.6Hg.2H2O.2O/h2*1H;;;;;;;2*1H2;; |

InChI Key |

WEWUYBPDBCTSFG-UHFFFAOYSA-N |

SMILES |

C1([Hg]O[Hg]C([Hg]O[Hg]1)[Hg])[Hg].O.O |

Canonical SMILES |

C1([Hg]O[Hg]C([Hg]O[Hg]1)[Hg])[Hg].O.O |

Synonyms |

Mercuroform |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of Mercuroform

Fundamental Chemical Properties and Bonding Characteristics

The mercury-carbon (Hg-C) bond is a defining feature of organomercury compounds, including Merbromin (B87015). In Merbromin, the mercury atom is covalently bonded to a carbon atom on the xanthene ring structure. This bond is characterized by its relatively low polarity, which contributes to the compound's stability in certain environments. The Hg-C bond is generally stable to both water and oxygen. While fundamentally covalent, the behavior of some organomercurials in aqueous solutions can lead to the release of Hg(II) ions, suggesting a degree of ionic character or a susceptibility to cleavage under specific conditions. Aryl mercury compounds, like Merbromin, are noted to be less toxic than their short-chain alkyl counterparts, which may be related to the strength and stability of the aryl-Hg bond.

| Property | Description |

| Bond Type | Covalent |

| Polarity | Low |

| Stability | Generally stable to water and oxygen |

The mercury(II) center in organomercurial compounds like Merbromin is generally considered to be neither a strong Lewis acid nor a strong Lewis base. wikipedia.org Dialkyl mercury compounds (R₂Hg) exhibit very weak Lewis acidity. However, the Lewis acidity of the Hg(II) center can be influenced by the nature of the organic substituents. If the organic group is sufficiently electron-withdrawing, the mercury center can form adducts with Lewis bases. In the context of Merbromin, the large, electron-rich fluorescein (B123965) derivative to which the mercury is attached influences its electronic properties. Theoretical studies on simple organomercurials in aqueous environments suggest that at high pH, strongly-bound complexes with hydroxide (B78521) ions, such as [CH₃-Hg-CH₃·OH]⁻, may form, indicating an interaction with Lewis bases. researchgate.net

Degradation and Decomposition Pathways

Specific studies on the alkali-induced decomposition of the mercury-carbon bond in Merbromin are not extensively detailed in the available literature. However, insights can be gained from the behavior of its constituent parts. The aryl-Hg bond is known for its relative stability. Theoretical studies suggest that in high pH environments, organomercurials may form complexes with hydroxide ions rather than undergoing immediate decomposition of the Hg-C bond. researchgate.net

Conversely, the fluorescein backbone of the Merbromin molecule is known to be susceptible to degradation in alkaline solutions. Fluorescein and its derivatives can exist in different charged states depending on the pH. In alkaline solutions, fluorescein is in its dianionic form, which exhibits intense fluorescence but can also undergo decomposition. Therefore, under strong alkaline conditions, the decomposition of Merbromin is likely initiated by the degradation of the organic fluorescein structure rather than the direct cleavage of the robust aryl-Hg bond. This degradation could involve alkaline hydrolysis of the lactone form of the fluorescein moiety, which may be in equilibrium with the open quinoid form.

The mercury center in Merbromin exists in the +2 oxidation state (Hg(II)). The redox chemistry of mercury is a critical aspect of its environmental and biological transformations.

Reduction: Theoretically, the Hg(II) center in Merbromin can be reduced to elemental mercury (Hg(0)). In environmental contexts, this reduction can be mediated by various substances. For instance, natural organic matter containing functional groups like quinones can reduce Hg(II). This process is crucial in the environmental cycling of mercury, as the resulting Hg(0) is volatile. The reduction potential of the Hg(II)/Hg(0) couple is influenced by the ligands bound to the mercury.

The interplay between reduction and oxidation is critical. For example, in some environments, the reduction of Hg(II) to Hg(0) can be offset by the re-oxidation of Hg(0) back to Hg(II), a process that can be facilitated by species like thiol functional groups.

| Reaction Type | Description | Potential Reactants/Conditions | Product |

| Reduction | Hg(II) is reduced to Hg(0) | Reducing agents (e.g., reduced quinones in natural organic matter) | Elemental Mercury (Hg(0)) |

| Oxidation | Hg(II) is the stable, oxidized state | Not a typical pathway for the Hg center itself | - |

Other Potential Chemical Transformation Routes

Beyond simple dissociation, organomercury compounds can undergo several transformations. A key reaction is symmetrization, where an organomercuric halide (R-Hg-X) is converted into a diorganomercury compound (R₂Hg). This can be achieved using various reagents, including ammonia, iodide, or cyanide.

Another significant transformation is the cleavage of the carbon-mercury bond. This bond is stable towards air and moisture but can be cleaved by strong acids, halogens, and certain metals. chemeurope.com For example, treatment with halogens like bromine or iodine results in the formation of an organic halide and a mercury salt. chemeurope.com

Electrophilic and Nucleophilic Reactivity

Organomercury compounds typically feature a mercury(II) center and exhibit reactivity consistent with this oxidation state. wikipedia.org The Hg-C bond has low polarity, making these compounds stable to oxygen and water but susceptible to attack by various electrophiles and nucleophiles. wikipedia.org

Ligand Exchange Reactions and Transmetallation

Ligand exchange is a fundamental reaction in which one ligand in a complex is replaced by another. chemguide.co.uklibretexts.org In the context of organomercury compounds, this can involve the substitution of an anionic ligand (like a halide) for another.

More significant is transmetallation, an organometallic reaction involving the transfer of an organic group from one metal to another. wikipedia.org Organomercury compounds are classic reagents for transmetallation due to the thermodynamic favorability of transferring an organic group to a more electropositive metal. wikipedia.orgyoutube.com This process is widely used to synthesize other organometallic compounds, such as those of palladium, gold, or aluminum. chemeurope.comrsc.org For example, diphenylmercury (B1670734) can react with aluminum to produce triphenylaluminium. chemeurope.com

Table 1: Examples of Transmetallation Reactions with Organomercury Reagents

| Reactant 1 | Reactant 2 | Product 1 | Product 2 | Reaction Type |

|---|---|---|---|---|

| R₂Hg | PdCl₂ | R-Pd-Cl | R-Hg-Cl | Transmetallation |

| Ph₂Hg | 2 Al | (AlPh₃)₂ | 3 Hg | Redox-Transmetallation |

This is an interactive data table. You can sort and filter the data.

Interaction with Various Chemical Reagents (Theoretical)

Theoretically, the reactivity of a generic organomercury compound (R-Hg-X) can be predicted based on the nature of the attacking reagent.

Electrophiles: Strong electrophiles, such as acyl chlorides in the presence of a Lewis acid, could theoretically cleave the C-Hg bond to form ketones (acylation).

Nucleophiles: While the C-Hg bond is not strongly polarized for nucleophilic attack at the carbon, strong nucleophiles might coordinate to the mercury center, potentially facilitating other reactions or ligand exchange.

Radical Initiators: The C-Hg bond can undergo homolytic cleavage upon exposure to light or radical initiators, generating organic radicals. Diphenylmercury, for instance, has been used as a source of phenyl radicals. chemeurope.com

Comparative Reactivity within the Organomercury Class

The reactivity of organomercury compounds positions them uniquely within the broader field of organometallic chemistry.

Analogies with Organopalladium Chemistry

There are notable similarities between organomercury and organopalladium chemistry. chemeurope.com Both metals can participate in mercuration and palladation reactions, where the metal directly bonds to an aromatic ring. chemeurope.comrsc.org This similarity makes organomercury compounds useful precursors for generating organopalladium species in situ for cross-coupling reactions, although modern methods often seek to avoid the use of toxic mercury intermediates. rsc.org The ability of both Hg(II) and Pd(II) to bind to alkenes and activate them toward nucleophilic attack is another shared characteristic. wikipedia.orgchemeurope.com

Distinctions from Organocadmium Chemistry

Organomercury and organocadmium chemistry show significant differences, primarily stemming from the differing electronegativity and bond polarity of the metals. chemeurope.com

Table 2: Comparison of Organomercury and Organocadmium Compounds

| Property | Organomercury Compounds (R-Hg-X) | Organocadmium Compounds (R-Cd-X) |

|---|---|---|

| C-Metal Bond Polarity | Less polar, more covalent | More polar, more ionic |

| Reactivity with Protic Solvents | Generally stable to water and alcohols | React readily with water and alcohols |

| Reactivity with Carbonyls | Generally unreactive towards ketones and esters | Highly reactive, used to synthesize ketones |

| Synthetic Utility | Primarily used in transmetallation and mercuration | Primarily used as specific alkylating agents for carbonyls |

This is an interactive data table. You can sort and filter the data.

Advanced Spectroscopic and Analytical Characterization of Mercuroform

Modern Methodologies for Structural Elucidation of Organomercurials

The characterization of organomercurials is accomplished through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. These methods offer complementary information, providing a comprehensive understanding of the molecule's architecture.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov For organomercurials, high-resolution mass spectrometry (HRMS) is particularly crucial for confirming molecular identity and structure. creative-proteomics.com

Accurate mass measurement, typically performed on high-resolution instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can determine the mass of a molecule with extremely high precision (typically within 5 ppm). ucdavis.edu This precision allows for the unambiguous determination of the elemental formula of a compound. creative-proteomics.com For a molecule like merbromin (B87015) (C₂₀H₈Br₂HgNa₂O₆), the theoretical monoisotopic mass can be calculated and compared to the experimentally measured value to confirm its elemental composition. nih.gov

Table 1: Theoretical Mass Data for Merbromin

| Property | Value |

| Molecular Formula | C₂₀H₈Br₂HgNa₂O₆ |

| Average Mass | 750.65 g/mol |

| Monoisotopic Mass | 749.81895 Da |

| Theoretical Exact Mass (M) | 749.818928236 Da |

This interactive table provides the fundamental mass properties of the merbromin molecule, which are foundational for its analysis via mass spectrometry.

One of the most definitive features in the mass spectrum of an organomercurial is the unique isotopic pattern of mercury. Mercury has seven stable isotopes, each with a specific natural abundance. This results in a characteristic cluster of peaks for any mercury-containing ion, which serves as a clear fingerprint for its presence. spectroscopyonline.comuniovi.es Analyzing this pattern allows chemists to confirm the number of mercury atoms in a given fragment and aids in the interpretation of the mass spectrum. rsc.org Tandem MS (MS/MS) can be used to isolate a specific mercury-containing ion and fragment it further, helping to piece together the molecule's structure by observing the isotopic patterns in the resulting product ions. wikipedia.orgnationalmaglab.org

Table 2: Natural Abundance of Stable Mercury Isotopes

| Isotope | Mass (Da) | Natural Abundance (%) |

| ¹⁹⁶Hg | 195.965833 | 0.15 |

| ¹⁹⁸Hg | 197.966769 | 9.97 |

| ¹⁹⁹Hg | 198.968280 | 16.87 |

| ²⁰⁰Hg | 199.968326 | 23.10 |

| ²⁰¹Hg | 200.970302 | 13.18 |

| ²⁰²Hg | 201.970643 | 29.86 |

| ²⁰⁴Hg | 203.973494 | 6.87 |

This interactive table details the masses and natural abundances of mercury's stable isotopes. The distinctive distribution is a key identifier in mass spectrometry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic and organometallic compounds in solution. organicchemistrydata.org It provides information about the chemical environment, connectivity, and spatial proximity of NMR-active nuclei.

1D NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for establishing the basic carbon-hydrogen framework of a molecule. For merbromin, the ¹H NMR spectrum would show distinct signals for the protons on the aromatic rings of the dibromofluorescein (B1618816) backbone. The chemical shift (position) of each signal indicates its electronic environment, and the splitting pattern (multiplicity) reveals the number of adjacent protons, thus helping to establish connectivity. researchgate.net

In addition to ¹H and ¹³C, the ¹⁹⁹Hg nucleus (spin I = 1/2, ~17% natural abundance) is NMR-active and provides direct information about the mercury's chemical environment. huji.ac.il The ¹⁹⁹Hg chemical shift is highly sensitive to the ligands attached to the mercury atom. Furthermore, coupling between ¹⁹⁹Hg and nearby ¹H or ¹³C nuclei can be observed, providing definitive proof of the connectivity between the mercury atom and the organic structure. huji.ac.il

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Merbromin's Organic Backbone

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H (fluorescein) | 6.5 - 8.0 | 110 - 135 |

| Aromatic C-Br | - | 115 - 125 |

| Aromatic C-O | - | 150 - 160 |

| Aromatic C-Hg | - | 140 - 150 |

| Quaternary Aromatic C | - | 125 - 155 |

| Carboxylate Carbon (C=O) | - | 165 - 175 |

This table provides estimated chemical shift ranges for the core structure of merbromin, illustrating how different parts of the molecule would appear in 1D NMR spectra.

For a complex molecule like merbromin, 1D NMR spectra can have overlapping signals that are difficult to interpret. 2D NMR techniques resolve these ambiguities by spreading the signals across two frequency dimensions, revealing correlations between different nuclei. harvard.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically on adjacent carbons). Cross-peaks in a COSY spectrum map out the H-C-C-H spin systems within the molecule. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the carbons to which they are directly attached. It is an excellent tool for assigning which proton is bonded to which carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together different molecular fragments and for identifying connections to quaternary (non-protonated) carbons, such as the carboxylate carbon and the carbons bonded to bromine, oxygen, and mercury. libretexts.org

By combining these 2D NMR experiments, a complete and unambiguous assignment of all the proton and carbon signals in the merbromin structure can be achieved, confirming the precise atomic connectivity of the molecule.

Table 4: Application of 2D NMR Experiments for Merbromin Structural Elucidation

| 2D NMR Experiment | Type of Correlation Shown | Information Gained for Merbromin Structure |

| COSY | ¹H – ¹H through 2-3 bonds | Establishes proton-proton connectivity within the individual aromatic rings of the fluorescein (B123965) backbone. |

| HSQC | ¹H – ¹³C through 1 bond | Directly links each aromatic proton signal to its corresponding carbon signal. |

| HMBC | ¹H – ¹³C through 2-3 bonds | Confirms the overall structure by showing long-range connections between different parts of the molecule. |

This interactive table summarizes how key 2D NMR experiments are used to determine the complex structure of a molecule like merbromin.

Chromatographic Techniques Coupled with Spectrometry

Chromatographic methods are powerful tools for separating complex mixtures and, when coupled with spectrometric detection, provide detailed structural and quantitative information about the individual components.

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective analytical technique used for the separation, identification, and quantification of chemical compounds. In the analysis of merbromin, LC-MS plays a vital role in characterizing the compound and its interactions with biological molecules.

Research has shown that commercial Mercurochrome preparations can be heterogeneous mixtures. researchgate.net An investigation utilizing liquid chromatography coupled with electrospray mass spectrometry (ESI-MS) revealed that, contrary to some assumptions, the commercial product is a mixture of moderate chemical stability. researchgate.net Depending on storage conditions and duration, it may contain precipitated mercury salts. researchgate.net Furthermore, the analysis identified variability in the degree of bromination of the fluorescein backbone of the merbromin molecule. researchgate.net

LC-MS has also been instrumental in studying the interaction of merbromin with proteins. By coupling LC with ESI-MS, researchers have been able to detect the formation of adducts between mercury compounds and proteins. researchgate.net For instance, in a study with β-lactoglobulin A, a protein from bovine milk, a specific peptide sequence containing a free thiol group was identified as the binding site for mercury species after enzymatic digestion of the protein. researchgate.net The study distinguished between the formation of Hg(II)-protein adducts when excess Hg2+ is present in solution and the formation of Hg(merbromin)-protein adducts as the major product after the precipitation of mercury salts. researchgate.net

The versatility of LC-MS allows for various modes of operation to enhance the analysis of complex samples. For instance, in the broader context of analyzing pharmaceuticals and personal care products in intricate matrices, LC-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can detect compounds at sub-ppb levels. longdom.org

Table 1: LC-MS Parameters for the Analysis of Merbromin and Related Compounds

| Parameter | Description |

|---|---|

| Chromatography | Reversed-phase liquid chromatography is often employed for the separation of organomercury compounds. researchgate.net |

| Ionization Source | Electrospray ionization (ESI) is a common technique for generating ions of merbromin and its adducts for mass spectrometric analysis. researchgate.net |

| Mass Analyzer | Various mass analyzers can be used, including time-of-flight (TOF) for high-resolution mass measurements and triple quadrupole (QqQ) for targeted quantification. |

| Detection Mode | Both positive and negative ion modes can be utilized depending on the specific analytes and the information sought. |

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While merbromin itself is a non-volatile salt, GC-MS can be applied to the analysis of volatile mercury species that may be derived from it through derivatization or decomposition.

For the speciation analysis of organomercury compounds, a common approach involves derivatization to convert non-volatile species into volatile ones that can be analyzed by GC. rsc.orgoaepublish.com A typical derivatization agent is sodium tetraethylborate (NaBEt4), which ethylates ionic mercury species, making them amenable to GC separation. rsc.org This technique, when coupled with a sensitive detector like an inductively coupled plasma mass spectrometer (ICP-MS), allows for the ultra-trace speciation of organomercury compounds. rsc.org

While direct GC-MS analysis of merbromin is not feasible due to its low volatility, the principles of GC-MS for organomercury analysis are well-established. The technique offers high separation efficiency and, when combined with mass spectrometry, provides definitive identification and quantification of the separated compounds. econference.io Challenges in the GC-MS analysis of mercury compounds can include the potential for thermal decomposition or irreversible adsorption on the GC column, which requires careful optimization of analytical parameters. econference.io

Table 2: General Parameters for GC-MS Analysis of Volatile Organomercury Compounds

| Parameter | Description |

|---|---|

| Derivatization | Ethylation with agents like sodium tetraethylborate (NaBEt4) is a common method to create volatile mercury species. rsc.org |

| Injection | Purge-and-trap injection (PTI) systems can be used to introduce the volatile derivatives into the GC. rsc.org |

| GC Column | Capillary columns with various stationary phases are used to separate the different organomercury compounds. rsc.org |

| Detector | Mass spectrometry (MS), including quadrupole and time-of-flight (TOF) analyzers, provides sensitive and specific detection. rsc.orgusu.edu |

X-ray Crystallography for Solid-State Structure Determination (if available)

Currently, a specific X-ray crystal structure for merbromin is not publicly available in the searched scientific literature. However, the principles of X-ray crystallography are widely applied to organomercury compounds, revealing key structural features. libretexts.org In general, organomercury compounds with the formula RHgX, where R is an organic group and X is an anion, often exhibit a linear or nearly linear C-Hg-X bond arrangement. libretexts.org The mercury atom in these compounds has a tendency to form two strong, co-linear covalent bonds, indicative of sp-hybridization. core.ac.uk

In the solid state, organomercury compounds can also exhibit secondary interactions, where the mercury atom forms weaker bonds with other atoms, leading to more complex coordination geometries. core.ac.uk The determination of the crystal structure of merbromin would provide invaluable insights into its solid-state conformation, the nature of the carbon-mercury bond, and any intermolecular interactions that govern its crystal packing. Such data would be crucial for correlating its structure with its observed properties.

Theoretical Basis of Spectroscopic Signatures

Theoretical and computational chemistry provide a powerful framework for interpreting experimental spectroscopic data and predicting molecular properties.

The spectroscopic signatures of organomercury compounds are influenced by the electronic structure of the mercury atom and its bonding environment. In UV-Vis spectroscopy, the mercuration of aromatic compounds, an electrophilic aromatic substitution reaction, can be monitored by observing changes in the absorption spectrum. libretexts.org For example, the reaction of aromatic compounds with mercury(II) trifluoroacetate (B77799) can lead to an increase in absorbance in the 280–320 nm region, indicating the formation of a π-complex intermediate. libretexts.org

In vibrational spectroscopy (infrared and Raman), the stretching frequency of the Hg-C bond is a characteristic feature. Quantum chemical calculations on methylmercury-amino acid complexes have identified characteristic stretching frequencies for both Hg-S/Se and Hg-C bonds. researchgate.net These theoretical predictions can aid in the assignment of experimental vibrational spectra.

High-energy resolution fluorescence detected X-ray absorption spectroscopy (HERFD-XAS) is another powerful technique for probing the local chemical environment of mercury in complex systems, such as human brain tissue. nih.gov This method can provide information on the speciation of mercury and its coordination with other atoms. nih.gov

Computational chemistry offers a suite of methods to predict the spectroscopic properties of molecules, providing insights that can complement and guide experimental studies. olemiss.edu For organomercury compounds, quantum chemical calculations can be used to model their structure, electronic properties, and spectroscopic signatures.

Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to optimize the geometries of mercury complexes and predict their thermodynamic and spectroscopic properties. researchgate.net For instance, calculations on methylmercury-thiolate complexes have shown that the MP2 method, in conjunction with appropriate basis sets, can yield optimized structures that are in good agreement with experimental data. researchgate.net

Theoretical calculations can also be used to predict vibrational frequencies (IR and Raman spectra), electronic transitions (UV-Vis spectra), and NMR chemical shifts. ias.ac.in By comparing the theoretically predicted spectra with experimental data, a more detailed and accurate assignment of the spectral features can be achieved. ias.ac.in These computational approaches are invaluable for understanding the structure-property relationships of complex molecules like merbromin and for interpreting their spectroscopic characteristics. uc.pt

Challenges and Innovations in Complex Organomercurial Characterization

The accurate characterization of complex organomercurial compounds like Mercuroform presents significant analytical challenges. These difficulties stem from the inherent properties of the molecule, the stability of commercial preparations, and the complexities of their interactions within biological and environmental systems. However, ongoing innovations in analytical methodologies are providing new ways to overcome these hurdles, leading to a more comprehensive understanding of these compounds.

A primary challenge lies in the composition of commercial this compound preparations. Research has shown that, contrary to being a single, stable entity, the commercial product can be a heterogeneous mixture. researchgate.net This mixture may contain the primary organomercurial compound alongside precipitated mercury salts, with the composition varying depending on storage time and conditions. researchgate.net Furthermore, variability in the degree of bromination on the fluorescein backbone of the molecule adds another layer of complexity, making it difficult to isolate and characterize a uniform substance. researchgate.net

The inherent nature of organometallic compounds also poses significant challenges for analysis. Many are sensitive to air, moisture, and heat, which can lead to decomposition if samples are not handled with appropriate care. uvic.ca The reactivity of the mercury-carbon bond, while central to the compound's function, also complicates analysis, as interactions with sample matrices or even analytical instrumentation can alter the compound's structure. For instance, the strong affinity of mercury for thiol groups in proteins means that in biological samples, the compound is likely to form adducts, requiring sophisticated techniques to study these interactions without disrupting them. researchgate.netpatsnap.com

In response to these challenges, significant innovations in analytical techniques have been developed and applied. Advanced chromatographic and spectrometric methods are proving invaluable for the detailed characterization of complex organomercurials.

Innovations in Analytical Approaches:

Liquid Chromatography-Mass Spectrometry (LC-MS): This has emerged as a powerful tool for investigating this compound and its interactions. Using techniques like electrospray ionization mass spectrometry (ESI-MS) coupled with liquid chromatography, researchers can separate the different components of heterogeneous commercial mixtures and identify the formation of adducts with proteins, such as beta-lactoglobulin A. researchgate.net This allows for the identification of specific binding sites, providing insight into the compound's mechanism of action and toxicological profile. researchgate.net

Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry (GC-NCI-MS): For the detection of trace amounts of organomercurials in complex biological matrices like whole blood, highly sensitive methods are required. GC-NCI-MS offers enhanced sensitivity and selectivity compared to other methods. oaepublish.com This technique allows for the specific detection of organomercury compounds, even at low concentrations, which is crucial for environmental monitoring and toxicological studies. oaepublish.com

Spectroscopic Methods: While challenging, spectroscopic techniques remain central to structural elucidation. PubChem lists reference data for Merbromin (the chemical basis of this compound) using 1D Nuclear Magnetic Resonance (NMR), UV-Visible (UV-VIS), and Fourier-Transform Infrared (FTIR) spectroscopy. nih.gov These methods, when applied to purified samples, can confirm the fundamental structure of the organomercurial backbone.

The table below summarizes the key challenges and the innovative analytical techniques being employed to address them.

| Challenge | Innovative Analytical Approach | Key Findings |

| Product Heterogeneity | Liquid Chromatography-Mass Spectrometry (LC-MS) | Commercial this compound is a mixture with varying bromination and potential mercury salt precipitates. researchgate.net |

| Sample Instability | Specialized sample handling techniques for air- and moisture-sensitive compounds. | Crucial for preventing decomposition and ensuring accurate analysis of organometallics. uvic.ca |

| Reactivity/Adduct Formation | LC-MS, ESI-MS | Identification of specific binding sites on proteins, such as free thiol groups. researchgate.net |

| Trace-Level Detection | Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry (GC-NCI-MS) | Enables highly sensitive and selective detection of organomercurials in complex biological samples. oaepublish.com |

These advanced methods are moving the field beyond simple identification and are enabling a more nuanced understanding of the chemical behavior, stability, and interactions of complex organomercurials like this compound.

Theoretical Environmental Chemical Transformations of Mercuroform

Chemical Pathways of Mercury Speciation in Environmental Matrices

The introduction of Mercuroform (Merbromin) into the environment would initiate a series of complex chemical transformations. These pathways are critical in determining the ultimate fate, transport, and bioavailability of the mercury it contains. The central process is the speciation of mercury, which involves the conversion of the initial organomercuric compound into various other forms of mercury.

Photochemical Degradation Mechanisms

Photochemical degradation, or photolysis, is a key process for the transformation of organomercury compounds in sunlit surface waters. nih.govmdpi.com For this compound, which contains a fluorescein (B123965) structure—a known photosensitizer—this pathway is theoretically significant. nih.gov

Direct Photolysis: The large, conjugated ring system of the fluorescein portion of the Merbromin (B87015) molecule is expected to absorb solar radiation (UV-A, UV-B, and visible light). This absorption can lead to the cleavage of the carbon-mercury (C-Hg) bond, a primary step in the degradation of organomercury compounds. researchgate.net This process would release inorganic mercury (Hg(II)) and a series of organic degradation byproducts.

Indirect Photolysis (Photosensitization): Merbromin has been shown to be an efficient photosensitizer for the formation of singlet oxygen. nih.gov In this role, the excited state of the Merbromin molecule can react with dissolved oxygen in the water to produce highly reactive singlet oxygen. This reactive oxygen species can then attack the organic part of the Merbromin molecule or other organic matter in the water, leading to further degradation.

Radical-Induced Degradation: Photochemical processes in natural waters also generate other reactive species, such as hydroxyl radicals (•OH). mdpi.com These highly reactive radicals can attack the Merbromin molecule, contributing to the cleavage of the C-Hg bond and the breakdown of the organic structure. researchgate.net The ultimate products of these photochemical reactions would likely be inorganic mercury (Hg(II)), bromide ions, and smaller, more oxidized organic molecules resulting from the breakdown of the fluorescein structure.

Redox Transformations of this compound in Water and Soil Systems

Redox (reduction-oxidation) reactions are fundamental to the environmental cycling of mercury and would play a crucial role in the transformation of mercury derived from this compound. taylorfrancis.comresearchgate.net These reactions involve the change in the oxidation state of mercury, primarily between the mercuric ion (Hg(II)) and elemental mercury (Hg(0)). uconn.edu

Reduction of Hg(II) to Hg(0): Once the C-Hg bond in this compound is broken, releasing Hg(II), this inorganic mercury can be reduced to volatile elemental mercury (Hg(0)). This reduction can be mediated by several abiotic and biotic factors:

Photoreduction: In sunlit waters, Hg(II) can be photochemically reduced to Hg(0), often facilitated by dissolved organic matter (DOM). mdpi.com

Abiotic Reduction: Certain inorganic compounds and functional groups within natural organic matter (like thiols) can abiotically reduce Hg(II) to Hg(0) in dark conditions. nih.gov

Oxidation of Hg(0) to Hg(II): Conversely, any Hg(0) formed can be re-oxidized to Hg(II), making it available again for complexation or methylation. nih.gov This oxidation can be driven by reactive species like hydroxyl and carbonate radicals in the presence of light, or by dissolved oxygen and thiol-containing compounds in dark conditions. researchgate.netmdpi.com

The redox potential (Eh) and pH of the water or soil are critical factors controlling the direction and rate of these transformations. taylorfrancis.com For instance, more reducing (anoxic) conditions, often found in sediments, would favor the formation of Hg(0). researchgate.net

Abiotic Decomposition in Various Environmental Compartments

Abiotic decomposition refers to the breakdown of a compound without the direct involvement of microorganisms. For this compound, this would primarily involve the cleavage of the C-Hg bond.

Reaction with Sulfides: In anoxic environments like sediments, where sulfide (B99878) concentrations can be high, the mercury atom in this compound could react with sulfide ions. This could potentially lead to the cleavage of the C-Hg bond and the formation of highly insoluble mercuric sulfide (HgS, cinnabar). rsc.org This process would effectively sequester the mercury into the sediment.

Geochemical Interactions and Complexation

Once released from the parent this compound molecule, the mercuric ion (Hg(II)) is highly reactive and will interact with various components of the environment. usgs.gov These interactions strongly influence its mobility and bioavailability. nih.gov

Binding to Inorganic Ligands in Environmental Media

In aqueous systems, Hg(II) will form complexes with a variety of inorganic ligands. The speciation of these complexes is highly dependent on the chemical composition of the water.

Chloride Complexes: In waters with significant chloride concentrations, such as estuaries and marine environments, Hg(II) will predominantly form stable chloride complexes (e.g., HgCl₂, HgCl₃⁻, HgCl₄²⁻). nih.gov

Hydroxide (B78521) Complexes: In freshwater systems with low chloride, hydroxide complexes (e.g., Hg(OH)₂, HgOH⁺) will be more prevalent, particularly at neutral to alkaline pH.

Sulfide and Thiol Complexes: Hg(II) has a very high affinity for sulfur-containing ligands. researchgate.net In anoxic environments, it will bind strongly with sulfide (S²⁻) and bisulfide (HS⁻) ions. Even at very low concentrations, low-molecular-weight thiols (organic compounds containing -SH groups) can form extremely stable complexes with Hg(II). researchgate.net

The formation of these inorganic complexes directly affects the solubility, mobility, and potential for biological uptake of mercury.

Surface Adsorption and Desorption Processes

The transport of mercury in the environment is significantly retarded by its tendency to adsorb onto solid particles in both water and soil. nih.govicm.edu.pl

Adsorption onto Soil and Sediment Components: Hg(II) released from this compound would strongly bind to various components of soil and sediment:

Organic Matter: Soil organic matter, particularly humic and fulvic acids, contains numerous functional groups (e.g., thiols, carboxyls, phenols) that have a high affinity for Hg(II). udel.edu This binding is a primary mechanism for mercury immobilization in soils. researchgate.net

Clay Minerals: The surfaces of clay minerals carry a net negative charge and can bind the positively charged Hg(II) ion.

Metal Oxides: Iron and manganese oxides and hydroxides are common coatings on soil particles and are very effective at scavenging mercury from solution. nih.gov

Desorption Processes: Desorption, the release of adsorbed mercury back into the solution, is generally a slow process. udel.edu Mercury adsorption onto soils is often considered largely irreversible, with less than 1% of the adsorbed mercury being readily released. nih.govresearchgate.net The strength of the binding, and thus the resistance to desorption, is particularly high in soils with high organic matter content. udel.edu

Data Tables

Table 1: Theoretical Photochemical Degradation Pathways for this compound (Merbromin)

| Degradation Pathway | Initiating Factor | Key Reactants | Theoretical Primary Products |

|---|---|---|---|

| Direct Photolysis | Solar Radiation (UV/Visible) | This compound Molecule | Hg(II), Bromide Ions, Fluorescein Byproducts |

| Indirect Photolysis | Excited this compound Molecule | Dissolved Oxygen (O₂) | Singlet Oxygen (¹O₂), Oxidized Organic Matter |

| Radical-Induced Degradation | Solar Radiation | Water, Dissolved Organic Matter | Hydroxyl Radicals (•OH) |

Table 2: Key Geochemical Interactions of Mercury Released from this compound

| Interaction Type | Environmental Matrix | Key Interacting Components | Significance |

|---|---|---|---|

| Complexation | Water | Chloride (Cl⁻), Hydroxide (OH⁻), Sulfide (S²⁻), Thiols (-SH) | Controls mercury speciation and solubility |

| Adsorption | Soil/Sediment | Organic Matter, Clay Minerals, Metal Oxides | Immobilizes mercury, reduces mobility and bioavailability |

| Desorption | Soil/Sediment | Water | Slow release of sequestered mercury back into the environment |

Future Directions and Advanced Research Frontiers in Mercuroform Chemistry

Development of Novel Synthetic Routes with Enhanced Selectivity

The traditional synthesis of mercuroform and related polymercurated methanes has often been characterized by a lack of selectivity and the use of harsh reagents. Future research must prioritize the development of more sophisticated and selective synthetic strategies.

Modern organometallic synthesis offers a toolbox of reactions that could be adapted for this compound chemistry. Transmetalation reactions, for instance, which involve the exchange of a metal with mercury, are a cornerstone of organomercury synthesis and could be refined for higher selectivity. thieme-connect.de The use of organolithium or organomagnesium reagents to alkylate mercury(II) salts is a well-established method for forming Hg-C bonds. wikipedia.orguou.ac.in Theoretically, a stepwise and controlled introduction of mercury moieties onto a methane (B114726) backbone could be achieved through carefully designed organolithium precursors.

Furthermore, the synthesis of polymetalated compounds, where multiple metal atoms are attached to a single carbon framework, is a rapidly developing field. rudn.runih.gov Techniques developed for the synthesis of 1,1-diborylated or other dimetalated organic compounds could serve as a blueprint for creating polymercurated structures with greater precision. nih.gov This might involve the use of specific ligands to stabilize reactive intermediates and direct the regioselectivity of mercuration.

A summary of potential synthetic strategies is presented in Table 1.

Table 1: Potential Novel Synthetic Routes for this compound

| Synthetic Strategy | Precursors | Potential Advantages | Theoretical Basis |

|---|---|---|---|

| Stepwise Transmetalation | Lithiated Methane Derivatives, HgCl₂ | High control over the degree of mercuration | Established use of organolithium reagents in organomercury synthesis wikipedia.orguou.ac.in |

| Ligand-Directed Mercuration | Methane, Mercury(II) Acetate (B1210297), Directing Ligands | Enhanced regioselectivity and stability of intermediates | Analogous to modern C-H activation/functionalization reactions |

Exploration of Understood Reactivity Profiles for New Chemical Applications (Theoretical)

The known reactivity of this compound, primarily its reactions with acids and bases, opens the door to theoretical exploration of new chemical applications. The C-Hg bond, while stable to air and water, can be cleaved under specific conditions, making organomercurials versatile synthetic intermediates. wikipedia.org

Theoretically, the multiple C-Hg bonds in this compound could be selectively functionalized. For example, palladium-catalyzed cross-coupling reactions between organomercurials and organic halides are known to form C-C bonds. wikipedia.org Applying this to this compound could, in theory, lead to the synthesis of highly substituted methanes. The carbonylation of organomercury compounds to produce carboxylic acids and esters is another promising avenue. acs.org A controlled, stepwise carbonylation of this compound could theoretically yield unique polycarboxylic acids.

The emerging field of Molecular Electron Density Theory (MEDT) provides a modern lens through which to re-examine and predict the reactivity of molecules like this compound. nih.govnih.gov This theory posits that the capacity for electron density to change is the driver of molecular reactivity. nih.govnih.gov By analyzing the electron density distribution in this compound, it may be possible to predict its behavior in a wider range of organic transformations, moving beyond simple acid-base reactions. Simple qualitative models based on bent bonds and resonance theory can also offer insights into the electron delocalization and inherent reactivity of such unsaturated systems. rsc.org

Advanced Computational Studies on Electronic Structure and Bonding

The true nature of the bonding and electronic structure of this compound remains a subject ripe for detailed computational investigation. Density Functional Theory (DFT) has proven to be a powerful tool for studying large organometallic structures, including those of mercury. byu.eduresearchgate.net

Future computational studies should focus on elucidating the nature of the C-Hg bond in a polymercurated environment. Natural Bond Orbital (NBO) analysis, for example, can provide insights into the ionic versus covalent character of these bonds. rsc.org Studies on other organomercury compounds have revealed a significant ionic contribution to the Hg-C bond. rsc.org Understanding the charge distribution and orbital interactions in this compound is crucial for predicting its reactivity and stability.

Furthermore, computational methods can be used to model the interaction of this compound with other molecules and to explore its potential energy surface for various reactions. Time-dependent DFT (TD-DFT) can be employed to predict its electronic absorption spectra and understand its photochemical properties. nih.gov Such studies have been successfully applied to other complex organomercury systems, revealing how the presence of mercury influences the electronic transitions. nih.gov

Table 2: Focus Areas for Computational Studies on this compound

| Computational Method | Research Focus | Expected Insights | Relevant Precedent |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometric and Electronic Structure | Optimized molecular geometry, bond energies, charge distribution | Widely used for organomercury compounds byu.eduresearchgate.netugm.ac.id |

| Natural Bond Orbital (NBO) Analysis | Nature of the C-Hg Bond | Wiberg bond indices, ionic vs. covalent character, donor-acceptor interactions | Applied to mercury(II) bis(yldiide) complexes rsc.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Topological Analysis of Electron Density | Characterization of bond critical points and bond paths | Standard method for analyzing chemical bonding |

Integration of this compound Chemistry into Broader Organometallic Catalysis (Theoretical)

The catalytic potential of organomercury compounds is an area of growing interest. While mercury itself is often viewed as a catalyst poison, specific organomercury complexes have been shown to participate in or catalyze various reactions. acs.orgbyu.edu

Theoretically, the unique structure of this compound could be leveraged in catalysis. For example, the multiple mercury sites could act as a scaffold for assembling multi-metallic catalytic systems. The interaction of mercury with other transition metals, such as palladium, is well-documented. acs.orgacs.org It is conceivable that this compound could serve as a precursor to novel heterometallic catalysts, where the mercury atoms mediate the activity of a primary catalytic metal.

DFT calculations have been instrumental in understanding the mechanisms of mercury-catalyzed reactions, such as the oxidation of methane. byu.edu Similar computational approaches could be used to model the theoretical interaction of this compound with substrates and to design potential catalytic cycles. The study of protodeauration in gold(I)-catalyzed reactions, which involves the cleavage of a C-metal bond by a proton, provides a theoretical framework that could be applied to understand the regeneration of potential this compound-based catalysts. researchgate.netacs.org

Methodological Advancements in Analytical Chemistry for Organomercurials

The accurate detection and quantification of specific organomercury compounds like this compound in various matrices is a significant analytical challenge. Future research will depend heavily on the continuous improvement of analytical methodologies.

The "speciation" of mercury, which is the identification and quantification of its different chemical forms, is crucial. researchgate.netfrontiersin.org Hyphenated analytical techniques, which combine a separation method with a detection method, are at the forefront of organomercurial analysis. nih.govresearchgate.net

High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a powerful tool for separating and detecting different mercury species in liquid samples. frontiersin.orgspeciation.net For volatile compounds, gas chromatography (GC) coupled with detectors like microwave-induced plasma atomic emission spectrometry (GC-MIP-OES) or atomic fluorescence spectrometry (AFS) offers high sensitivity and selectivity. researchgate.netnih.govredalyc.org

Future advancements should focus on developing methods with even lower detection limits and the ability to analyze increasingly complex samples. This includes the development of novel sample preparation and preconcentration techniques, such as solid-phase extraction (SPE), to isolate and enrich trace amounts of organomercurials before analysis. frontiersin.orgspectroscopyonline.com The development of certified reference materials for a wider range of organomercury compounds is also essential for ensuring the accuracy and comparability of analytical data.

Table 3: Advanced Analytical Techniques for Organomercurial Speciation

| Technique | Principle | Applicability to this compound | Recent Advances |

|---|---|---|---|

| HPLC-ICP-MS | Chromatographic separation followed by elemental mass spectrometric detection | Analysis in aqueous matrices, high specificity | Online preconcentration methods, improved sensitivity frontiersin.orgub.edu |

| GC-MIP-OES | Gas chromatographic separation followed by atomic emission detection | Analysis of volatile derivatives | Use of different plasma cavities for enhanced performance redalyc.org |

| GC-AFS | Gas chromatographic separation followed by atomic fluorescence detection | High sensitivity for trace analysis | Aqueous phenylation for derivatization, purge-and-trap preconcentration nih.gov |

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on Mercuroform’s mechanism of action in biological systems?

- Methodology : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to narrow the scope. For example:

- "Does this compound inhibit [specific enzyme/pathway] in [cell type/organism] under varying pH conditions?"

- Use the PICOT framework to structure variables: Population (cell/organism), Intervention (this compound concentration), Comparison (control group), Outcome (enzymatic activity), Time (exposure duration) .

- Validation : Ensure the question is measurable via spectroscopic assays (e.g., UV-Vis for enzyme kinetics) or omics approaches (proteomics/metabolomics) .

Q. What are standard methodologies for assessing this compound’s chemical stability in experimental settings?

- Experimental Design :

- Use accelerated stability testing under controlled temperature/humidity.

- Employ HPLC or GC-MS to quantify degradation products .

Q. How should researchers address data variability in this compound toxicity studies across different cell lines?

- Data Analysis : Apply ANOVA to identify inter-group differences. Use Cohen’s d to quantify effect sizes.

- Contradiction Mitigation : Cross-validate findings with orthogonal assays (e.g., live/dead staining vs. ATP assays) .

Advanced Research Questions

Q. What strategies optimize this compound’s experimental parameters for reproducibility in synthetic chemistry?

- Design of Experiments (DoE) : Use response surface methodology to model interactions between variables (e.g., temperature, catalyst ratio).

- Validation : Replicate synthesis in ≥3 independent batches. Report yield, purity, and spectral data (IR/NMR) in supplementary materials .

Q. How can researchers reconcile contradictory findings on this compound’s environmental persistence in peer-reviewed literature?

- Systematic Review : Conduct a PRISMA-guided meta-analysis to assess study heterogeneity.

- Critical Factors : Compare experimental conditions (e.g., soil pH, microbial activity) and analytical methods (e.g., half-life calculations vs. direct measurement) .

Q. What computational approaches predict this compound’s interactions with non-target proteins?

- Methodology : Perform molecular docking simulations (e.g., AutoDock Vina) using crystallographic protein structures.

- Validation : Cross-reference with in vitro binding assays (e.g., SPR or ITC) to confirm computational predictions .

Data Presentation & Reproducibility

Q. What are the minimum data reporting standards for this compound studies?

- Tables : Include raw data (e.g., absorbance values), statistical parameters (mean ± SD, p-values), and instrument calibration details.

| Sample | Concentration (µM) | Absorbance (450 nm) | % Inhibition |

|---|---|---|---|

| Control | 0 | 0.15 ± 0.02 | 0 |

| MCF-1 | 10 | 0.45 ± 0.05* | 67.3 |

| *p < 0.01 vs. control . |

- Ethical Compliance : Disclose conflicts of interest and animal/cell line ethics approvals .

Q. How can researchers validate this compound’s assay-specific interference in colorimetric analyses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.